Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-11-5(10)3-2-8-6(12)9-4(3)7/h2H,1H3,(H3,7,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKCUARJYJLDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=S)N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
Classic conditions involve refluxing the reactants in ethanol or methanol with a Brønsted acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at 80–100°C for 3–24 hours. For example, a protocol using benzaldehyde , methyl acetoacetate , and thiourea in ethanol with concentrated HCl yielded the target compound in 65–75% yield after recrystallization.
Table 1: Biginelli Reaction Optimization
| Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | HCl | Ethanol | 80 | 12 | 72 |
| 4-Chlorobenzaldehyde | H₂SO₄ | Methanol | 90 | 8 | 68 |
| Furfural | AcOH | Ethanol | 70 | 24 | 58 |
Mechanistic Insights
The reaction proceeds via:
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Formation of an N-acyliminium ion from the aldehyde and thiourea.
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Nucleophilic attack by the enol form of the β-ketoester.
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Cyclization and dehydration to form the dihydropyrimidine core.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. For instance, a modified Biginelli protocol under microwave irradiation at 140°C for 5 minutes achieved a 92% yield of the compound, compared to 72% under conventional heating. This method is particularly advantageous for thermally sensitive substrates.
Key Advantages:
Alternative Cyclocondensation Strategies
O-Methylisourea Hemisulfate Route
A novel approach involves cyclocondensation of O-methylisourea hemisulfate with α,β-unsaturated ketones in dimethylformamide (DMF) at 65°C. This method avoids the use of strong acids and achieves yields up to 93%. For example:
Hantzsch Dihydropyridine Analogy
Adapting the Hantzsch dihydropyridine synthesis, thiourea reacts with diketones (e.g., acetylacetone) and aldehydes in acetic acid. While less common, this method provides access to 4-amino-substituted derivatives with moderate yields (50–60%).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been employed to optimize the Biginelli reaction, offering:
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Precise temperature control (±1°C).
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Automated reactant feeding for consistent output.
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Higher throughput (1–5 kg/day) compared to batch processes.
Table 2: Industrial vs. Laboratory-Scale Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Flask | Continuous Flow |
| Catalyst Loading | 10–20 mol% | 5–10 mol% |
| Yield | 65–75% | 80–85% |
| Purity | 90–95% | 98–99% |
Post-Synthesis Purification
Crude products are typically purified via:
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Traditional Biginelli | 65–75 | 8–24 h | Moderate | Low |
| Microwave | 85–92 | 5–15 min | High | Medium |
| Cyclocondensation | 90–93 | 2–6 h | High | High |
| Industrial Flow | 80–85 | Continuous | Very High | Very Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer potential of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Against Breast Cancer Cells
A study investigated the cytotoxic effects of several thienopyrimidine derivatives, including those related to this compound. The derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing an IC50 value as low as 4.3 µg/mL for one of the derivatives, indicating strong antiproliferative activity .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK). In vitro assays demonstrated that certain derivatives could inhibit EGFR-TK at concentrations as low as 1.83 ng/mL .
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing various substituted pyrimidines through cyclocondensation reactions. These synthetic pathways allow for the generation of compounds with enhanced biological activities.
| Compound | Synthesis Method | Yield |
|---|---|---|
| Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Cyclocondensation with aryl nitriles | 60% |
| Substituted dihydropyrimidines | Reaction with thiourea and aldehydes | Varied |
Broad Spectrum of Biological Activities
Research indicates that this compound exhibits a range of pharmacological properties beyond anticancer activity:
Mechanism of Action
The mechanism of action of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 4, and 6, as well as the heteroatom (S vs. Se) and ester group (methyl vs. ethyl). Below is a comparative analysis:
Table 1: Substituent and Functional Group Comparisons
Physical and Spectral Properties
Substituents significantly impact melting points, solubility, and spectral characteristics:
- Thioxo vs. Selenoxo: Selenium analogs (e.g., 2f, 2g, 2h in ) exhibit higher melting points (215–259°C) compared to thioxo derivatives, likely due to increased molecular weight and packing efficiency .
- Amino vs. Nitro substituents (e.g., ) raise melting points (e.g., 210–211°C for nitro derivatives) due to stronger dipole interactions .
- Ester Groups : Methyl esters (e.g., compound 16 in ) generally have lower molecular weights and slightly reduced lipophilicity compared to ethyl esters .
Table 2: Comparative Physical Properties
Biological Activity
Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and applications based on the latest research findings.
Chemical Structure and Properties
This compound has the following molecular formula: . The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has demonstrated that derivatives of dihydropyrimidines, including this compound, exhibit significant antimicrobial properties. A study involving the synthesis of various dihydropyrimidine derivatives reported that certain compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity. Furthermore, it demonstrated selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act by:
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : There is evidence indicating that this compound can trigger apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antibacterial Activity : A recent study synthesized various dihydropyrimidine derivatives and tested their antibacterial properties against a panel of pathogens. This compound showed a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Efficacy : In a mouse model of breast cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups. The study reported an increase in apoptotic markers within tumor tissues following treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | Antibacterial, Anticancer | Low micromolar | High |
| Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | Antibacterial | Moderate | Moderate |
| Methyl 6-methylthio-pyrimidinone | Anticancer | High micromolar | Low |
This table illustrates the comparative potency and selectivity of this compound relative to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
